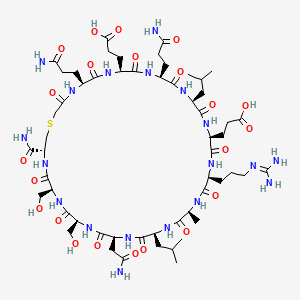

Thioether-cyclized helix B peptide, CHBP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thioether-cyclized helix B peptide, CHBP, is a synthetic peptide known for its ability to enhance metabolic stability and provide renoprotective effects. This compound achieves these effects by promoting autophagy through the inhibition of mammalian target of rapamycin complex 1 (mTORC1) and activation of mammalian target of rapamycin complex 2 (mTORC2) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thioether-cyclized helix B peptide, CHBP, involves the cyclization of a linear peptide sequence via a thioether bond. The sequence is Ac-Gln-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-Cys-NH2, and the cyclization occurs through the N-terminal methionine and the thiol group of cysteine .

Industrial Production Methods: Industrial production of this compound, typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Thioether-cyclized helix B peptide, CHBP, primarily undergoes reactions related to its peptide nature. These include:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide sequence

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)

Major Products:

Oxidation: Formation of disulfide-bonded peptides.

Reduction: Regeneration of thiol-containing peptides.

Substitution: Modified peptides with altered amino acid sequences

Scientific Research Applications

Thioether-cyclized helix B peptide, CHBP, has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide cyclization and stability.

Biology: Investigated for its role in autophagy and cellular metabolism.

Medicine: Explored for its potential therapeutic effects in kidney ischemia-reperfusion injury and other renal conditions.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Thioether-cyclized helix B peptide, CHBP, exerts its effects by modulating the mTOR signaling pathway. It inhibits mTORC1 and activates mTORC2, leading to the induction of autophagy. This process enhances metabolic stability and provides renoprotective effects. The molecular targets include mTORC1 and mTORC2, which are key regulators of cell growth, proliferation, and survival .

Comparison with Similar Compounds

Thioether-cyclized helix B peptide, CHBP, is unique due to its thioether-cyclized structure, which enhances its metabolic stability and resistance to proteolysis. Similar compounds include:

Linear helix B peptides: These lack the cyclization and are more susceptible to degradation.

Disulfide-cyclized peptides: These have disulfide bonds instead of thioether bonds, which can be less stable under certain conditions

Properties

Molecular Formula |

C56H93N19O22S |

|---|---|

Molecular Weight |

1416.5 g/mol |

IUPAC Name |

3-[(5S,8S,11S,14S,17S,20S,23S,26S,29S,32S,35S,38R)-29-(2-amino-2-oxoethyl)-5,11-bis(3-amino-3-oxopropyl)-38-carbamoyl-17-(2-carboxyethyl)-20-[3-(diaminomethylideneamino)propyl]-32,35-bis(hydroxymethyl)-23-methyl-14,26-bis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxo-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacont-8-yl]propanoic acid |

InChI |

InChI=1S/C56H93N19O22S/c1-24(2)17-32-52(94)72-34(19-40(59)80)53(95)73-35(20-76)54(96)74-36(21-77)55(97)75-37(44(60)86)22-98-23-41(81)65-28(8-12-38(57)78)47(89)68-30(10-14-42(82)83)49(91)67-29(9-13-39(58)79)50(92)71-33(18-25(3)4)51(93)69-31(11-15-43(84)85)48(90)66-27(7-6-16-63-56(61)62)46(88)64-26(5)45(87)70-32/h24-37,76-77H,6-23H2,1-5H3,(H2,57,78)(H2,58,79)(H2,59,80)(H2,60,86)(H,64,88)(H,65,81)(H,66,90)(H,67,91)(H,68,89)(H,69,93)(H,70,87)(H,71,92)(H,72,94)(H,73,95)(H,74,96)(H,75,97)(H,82,83)(H,84,85)(H4,61,62,63)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

KSNPRNVCPCWSPM-HIGYSMTCSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)

![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)